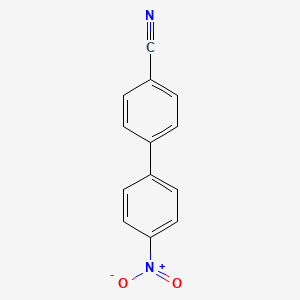

4-(4-Nitrophenyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWXJDVNOZETQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409416 | |

| Record name | 4-(4-nitrophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31835-63-9 | |

| Record name | 4-(4-nitrophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4'-nitrodiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)benzonitrile

Introduction: The Significance of 4-(4-Nitrophenyl)benzonitrile in Modern Chemistry

This compound, also known as 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, is a pivotal scaffold in medicinal chemistry and materials science. Its unique biphenyl structure, featuring both a nitrile and a nitro group, provides a versatile platform for the synthesis of complex organic molecules.[1][2] The nitrile group can serve as a bioisostere for various functional groups and a hydrogen bond acceptor, making it a privileged moiety in drug design.[3][4] Furthermore, this compound is a key intermediate in the development of pharmaceuticals, including kinase inhibitors for anti-cancer therapies, and agrochemicals.[2][5] The demand for efficient and scalable synthetic routes to this compound is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the underlying mechanisms, experimental considerations, and practical applications.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[6] The Suzuki-Miyaura coupling is a prominent example and a highly effective method for synthesizing this compound.[6][7][8]

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[7][8][9] For the synthesis of this compound, this typically involves the reaction of 4-cyanophenylboronic acid with 1-bromo-4-nitrobenzene or, alternatively, 4-nitrophenylboronic acid with 4-bromobenzonitrile.

Mechanistic Insights:

The catalytic cycle of the Suzuki coupling is a well-established three-step process:[7][9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-nitrobenzene) to form a Pd(II) complex.[7][8][9][10] This is often the rate-determining step.[8]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (e.g., the 4-cyanophenyl group) to the palladium center, displacing the halide.[7][9][11] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][9][10]

Visualizing the Suzuki-Miyaura Coupling Pathway:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a general methodology for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

-

4-Bromobenzonitrile (1.0 equiv)

-

4-Nitrophenylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.04 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)[7]

-

Toluene/Water (4:1 v/v)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4-bromobenzonitrile, 4-nitrophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.[7]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: Comparison of Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Rationale |

| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂/PPh₃ (in situ) | Pd(PPh₃)₄ is a pre-formed catalyst, while in situ generation from Pd(OAc)₂ can be more cost-effective and versatile. |

| Base | K₂CO₃ | Cs₂CO₃ | Cesium carbonate is a stronger base and can sometimes lead to higher yields, especially with less reactive substrates.[7] |

| Solvent System | Toluene/Water | Dioxane/Water | The choice of solvent can influence reaction rate and solubility of reagents. Dioxane is often used for its higher boiling point. |

| Temperature | 80 °C | 100 °C | Higher temperatures can accelerate the reaction but may also lead to side product formation. |

Part 2: The Sandmeyer Reaction: A Classical Approach to Aryl Nitriles

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides and nitriles from aryl diazonium salts, which are typically generated in situ from anilines.[12][13][14] This pathway can be adapted to synthesize this compound starting from 4-amino-4'-nitrobiphenyl.

Mechanistic Overview:

The Sandmeyer reaction proceeds via a free-radical mechanism involving an electron transfer from the copper(I) catalyst to the diazonium salt.[14]

-

Diazotization: The starting aniline (4-amino-4'-nitrobiphenyl) is treated with a source of nitrous acid (e.g., NaNO₂ and a strong acid) to form the corresponding aryl diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution.[13] The Cu(I) donates an electron to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. The aryl radical subsequently reacts with the cyanide anion, and the copper catalyst is regenerated.

Visualizing the Sandmeyer Reaction Pathway:

Caption: General workflow for the Sandmeyer cyanation reaction.

Experimental Protocol: Sandmeyer Cyanation

Materials:

-

4-Amino-4'-nitrobiphenyl (1.0 equiv)

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂, 1.1 equiv)

-

Copper(I) cyanide (CuCN, 1.2 equiv)

-

Sodium cyanide (NaCN)

-

Water

Procedure:

-

Diazotization:

-

Suspend 4-amino-4'-nitrobiphenyl in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and a dilute sodium hydroxide solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Part 3: Alternative and Emerging Synthetic Strategies

While Suzuki and Sandmeyer reactions are the most common routes, other methods for the synthesis of this compound and related biaryl nitriles are continuously being developed, often with a focus on using less toxic and more sustainable reagents.

Recent advancements have focused on replacing highly toxic cyanide sources like CuCN and NaCN with safer alternatives. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a promising, non-toxic, and inexpensive cyanating agent for the palladium- or nickel-catalyzed cyanation of aryl halides.[15][16][17][18][19]

Key Features of K₄[Fe(CN)₆] Cyanation:

-

Reduced Toxicity: Significantly safer to handle compared to traditional cyanide salts.

-

Catalyst Systems: Can be effectively used with both palladium and nickel catalysts.[15][16][17]

-

Reaction Conditions: Often requires biphasic conditions to overcome the low solubility of K₄[Fe(CN)₆] in organic solvents.[15][16]

Visualizing the Alternative Cyanation Workflow:

Caption: A safer and more sustainable approach to cyanation.

Conclusion: A Strategic Approach to Synthesis

The synthesis of this compound can be effectively achieved through several pathways, with the Suzuki-Miyaura coupling and the Sandmeyer reaction being the most established and reliable methods. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and considerations regarding reagent toxicity and cost. For laboratory-scale synthesis where versatility and high yields are paramount, the Suzuki-Miyaura coupling is often the preferred method. The Sandmeyer reaction, while a classic and effective technique, involves the handling of potentially unstable diazonium salts. Emerging methods utilizing less toxic cyanide sources like potassium ferrocyanide are paving the way for more sustainable and industrially viable processes. A thorough understanding of the mechanistic nuances and experimental parameters of each pathway is crucial for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Semantic Scholar. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]

-

PubMed. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]

-

JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

-

ACS Publications. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] | ACS Catalysis. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Chemical Communications (RSC Publishing). Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. [Link]

-

ResearchGate. Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. [Link]

-

RSC Mechanochemistry (RSC Publishing). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. [Link]

-

Organic Syntheses Procedure. 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]

-

Organic Syntheses Procedure. p-NITROBENZONITRILE. [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

-

YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

-

PubChem. 3-Nitro-4-(4-nitrophenyl)benzonitrile | C13H7N3O4 | CID 12169644. [Link]

-

ResearchGate. Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers | Request PDF. [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

-

PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | C13H9NO4 | CID 66723. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

- Google Patents. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Wikipedia. 4-Nitrobiphenyl. [Link]

-

PMC - NIH. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. [Link]

-

ACS Publications. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors | Journal of Medicinal Chemistry. [Link]

-

ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] | Semantic Scholar [semanticscholar.org]

- 16. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-(4-Nitrophenyl)benzonitrile, a biphenyl derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of a nitro group and a nitrile group on a biphenyl scaffold imparts distinct electronic and structural characteristics, making a thorough understanding of its properties crucial for its application in novel molecular design and development.

Molecular Identity and Structural Elucidation

This compound, also known as 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, is an aromatic compound featuring two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at the 4-position, while the other bears a nitro group at the 4'-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, 4-cyano-4'-nitrobiphenyl |

| Molecular Formula | C₁₃H₈N₂O₂ |

| Molecular Weight | 224.22 g/mol [1] |

| InChI | InChI=1S/C13H8N2O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17/h1-8H[1] |

| InChIKey | QHWXJDVNOZETQM-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C#N)[O-] |

The structural arrangement of this compound leads to a largely planar conformation, although some torsional angles between the phenyl rings can be expected. The presence of bulky substituents in the ortho positions of biphenyl compounds can lead to restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. However, with substitution at the para positions, free rotation is generally expected under normal conditions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, stability, reactivity, and biological activity.

Table 2: Key Physicochemical Properties

| Property | Value | Notes and Comparative Data |

| Melting Point | 110-114 °C | For the related compound 4-Nitro-1,1'-biphenyl (without the cyano group).[2] The melting point of 4-Nitro-1,1'-biphenyl is also reported as 114 °C.[3][4][5] |

| Boiling Point | 340 °C | For the related compound 4-Nitro-1,1'-biphenyl.[3][4][5] |

| Water Solubility | Insoluble | Based on data for the related compound 4-Nitrobiphenyl.[3][4] Generally, biphenyl structures have low aqueous solubility. |

| LogP (Octanol/Water Partition Coefficient) | 3.8 | Computed for the related compound 4-Nitro-1,1'-biphenyl.[3] |

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.

Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile and Determination

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and biological assays. As a largely non-polar molecule, it is expected to have low solubility in water and higher solubility in organic solvents.

Protocol for Aqueous Solubility Determination (OECD 105 Flask Method):

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: A supersaturated solution of the compound in water is prepared in a flask and agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Aqueous Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Due to the symmetry of the para-substituted rings, two sets of doublets are anticipated for each ring. The electron-withdrawing nature of the nitro and cyano groups will cause the protons on their respective rings to be deshielded and appear at a lower field (higher ppm). For the related compound 4-Nitro-1,1'-biphenyl, the aromatic protons appear in the range of 7.29-8.50 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbons and the protonated aromatic carbons. The carbon of the nitrile group will appear at a characteristic downfield shift. SpectraBase indicates the availability of a ¹³C NMR spectrum for 4'-nitro-[1,1'-biphenyl]-4-carbonitrile.[1] For the related 4-Nitro-1,1'-biphenyl, the carbon signals appear in the range of 124.15-147.67 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

-

Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

Nitro (NO₂) stretches: Two strong bands, one for the asymmetric stretch around 1500-1570 cm⁻¹ and one for the symmetric stretch around 1300-1370 cm⁻¹.

-

Aromatic C-H stretches: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1400-1600 cm⁻¹ region.

SpectraBase indicates the availability of an FTIR spectrum for 4'-nitro-[1,1'-biphenyl]-4-carbonitrile.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (224.22). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the biphenyl linkage. SpectraBase indicates the availability of GC-MS data for this compound.[1]

Synthesis and Reactivity

This compound can be synthesized through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This typically involves the reaction of a boronic acid derivative of one phenyl ring with a halide of the other in the presence of a palladium catalyst.

Caption: Generalized Suzuki-Miyaura Coupling for Synthesis.

The reactivity of this compound is dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which can be reduced to an amino group, providing a route to other derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Applications in Drug Discovery and Materials Science

The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have been explored for various therapeutic applications. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Biphenyl scaffolds are also prevalent in many biologically active molecules. The combination of these features in this compound makes it an attractive scaffold for the design of novel therapeutic agents.

In materials science, the rigid biphenyl core and the presence of polar functional groups suggest potential applications in the development of liquid crystals and other organic electronic materials.

Conclusion

This compound is a compound with a rich physicochemical profile that makes it a valuable building block in both medicinal chemistry and materials science. This guide has provided an in-depth overview of its key properties and the experimental methodologies for their determination. A thorough understanding of these characteristics is essential for unlocking the full potential of this versatile molecule in future research and development endeavors.

References

-

SpectraBase. 4'-nitro-[1,1'-biphenyl]-4-carbonitrile. Available from: [Link]

-

PubChem. 4-Nitro-1,1'-biphenyl. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for "A general and efficient method for the synthesis of biaryls via Ni-catalyzed Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids". Available from: [Link]

-

New Journal of Chemistry. Supporting Information for "The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate". Available from: [Link]

-

Grokipedia. 4-Nitrobiphenyl. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water". Available from: [Link]

-

PubChem. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]

-

PubChem. (1,1'-Biphenyl)-4-carbonitrile. Available from: [Link]

-

J&K Scientific. 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, 98%. Available from: [Link]

-

PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Available from: [Link]

-

Cheméo. Chemical Properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-. Available from: [Link]

-

Wikipedia. 4-Nitrobiphenyl. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. Available from: [Link]

- Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

Sources

spectroscopic data (NMR, IR, MS) of 4-(4-Nitrophenyl)benzonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitrobenzonitrile

Introduction

4-Nitrobenzonitrile (CAS No. 619-72-7) is a bifunctional aromatic compound featuring both a nitrile (-C≡N) and a nitro (-NO₂) group attached to a benzene ring in a para configuration. This substitution pattern creates a molecule with significant electronic asymmetry, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate structural elucidation and purity assessment are paramount for its application in these fields. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 4-Nitrobenzonitrile, offering field-proven insights into data interpretation and experimental design.

Molecular Structure and Key Features

The structural integrity of 4-Nitrobenzonitrile is the foundation of its chemical properties. The molecule consists of a 1,4-disubstituted benzene ring. Both the nitrile and nitro groups are strongly electron-withdrawing, which significantly influences the electronic environment of the aromatic ring and dictates the molecule's spectroscopic behavior.

Figure 1: Molecular structure of 4-Nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Nitrobenzonitrile, both ¹H and ¹³C NMR provide definitive structural information.

Expertise & Causality: Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for non-polar to moderately polar organic compounds and has a well-defined residual solvent peak. A high-field spectrometer (e.g., 400 MHz for ¹H) is used to achieve optimal signal dispersion, which is essential for resolving the fine splitting patterns of the aromatic protons.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Nitrobenzonitrile in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data and Interpretation

Due to the molecule's symmetry, only two distinct proton environments exist. The powerful electron-withdrawing nature of both substituents deshields the aromatic protons, shifting their signals significantly downfield compared to benzene (δ 7.26 ppm).

Table 1: ¹H NMR Data for 4-Nitrobenzonitrile in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.35 | Doublet (d) | 8.0 | 2H | H-3, H-5 (ortho to -NO₂) |

| 7.89 | Doublet (d) | 8.0 | 2H | H-2, H-6 (ortho to -CN) |

Data sourced from The Royal Society of Chemistry and ChemicalBook.[1][2]

Interpretation:

-

The protons at the 3 and 5 positions (ortho to the nitro group) are the most deshielded due to the strong anisotropic and inductive effects of the -NO₂ group, thus they appear at the lowest field (δ 8.35).

-

The protons at the 2 and 6 positions (ortho to the nitrile group) are also deshielded but to a lesser extent, appearing at δ 7.89.

-

Both signals appear as clean doublets, which is characteristic of ortho-coupling between adjacent protons on the benzene ring. The coupling constant of J = 8.0 Hz is typical for this arrangement.[1]

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals four aromatic carbon signals and one nitrile carbon signal.

Table 2: ¹³C NMR Data for 4-Nitrobenzonitrile in CDCl₃

| Chemical Shift (δ ppm) | Assignment | Rationale |

| 150.0 | C4 (C-NO₂) | Quaternary carbon attached to the highly electronegative nitro group. |

| 133.4 | C2, C6 (CH) | Aromatic methine carbons ortho to the nitrile group. |

| 124.2 | C3, C5 (CH) | Aromatic methine carbons ortho to the nitro group. |

| 118.2 | C1 (C-CN) | Quaternary carbon attached to the nitrile group. |

| 116.7 | C≡N | Carbon of the nitrile functional group. |

Data sourced from The Royal Society of Chemistry and ChemicalBook.[1][3]

Interpretation:

-

Quaternary Carbons: The two quaternary carbons (C1 and C4) are readily identified. C4, directly bonded to the nitro group, is the most downfield aromatic carbon at δ 150.0. The carbon attached to the nitrile group (C1) is found at δ 118.2.

-

Nitrile Carbon: The nitrile carbon itself is observed at δ 116.7.

-

Methine Carbons: The two sets of equivalent methine carbons (C2/C6 and C3/C5) are clearly resolved, consistent with the ¹H NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Nitrobenzonitrile provides definitive evidence for its key structural components.

Experimental Protocol: FTIR-ATR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid 4-Nitrobenzonitrile sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

IR Data and Interpretation

The spectrum is dominated by strong absorptions corresponding to the nitrile and nitro groups.

Table 3: Key IR Absorptions for 4-Nitrobenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N nitrile stretching vibration |

| ~1525 | Strong | Asymmetric NO₂ stretching vibration |

| ~1350 | Strong | Symmetric NO₂ stretching vibration |

| ~1600, ~1480 | Medium | C=C aromatic ring stretching vibrations |

| ~860 | Strong | C-H out-of-plane bending for 1,4-disubstitution |

Data sourced from NIST WebBook and ChemicalBook.[4][5]

Interpretation:

-

Nitrile Stretch (C≡N): A sharp, strong peak around 2230 cm⁻¹ is the unmistakable signature of the nitrile group. Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Nitro Stretch (NO₂): The nitro group is confirmed by two very strong absorptions: the asymmetric stretch around 1525 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.[6] The presence of both peaks is a highly reliable indicator of a nitro functional group.

-

Aromatic Region: The C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. A strong band around 860 cm⁻¹ is characteristic of the C-H "wag" or out-of-plane bend for two adjacent hydrogens, which is indicative of a 1,4-substitution pattern on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: In the source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

MS Data and Interpretation

The EI mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint.

Table 4: Major Ions in the EI Mass Spectrum of 4-Nitrobenzonitrile

| m/z | Proposed Ion | Formula of Ion | Relative Intensity |

| 148 | Molecular Ion [M]⁺˙ | [C₇H₄N₂O₂]⁺˙ | High |

| 118 | [M - NO]⁺ | [C₇H₄N₂O]⁺ | Moderate |

| 102 | [M - NO₂]⁺ | [C₇H₄N]⁺ | High |

| 90 | [M - NO - CO]⁺ | [C₆H₄N]⁺ | Moderate |

| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | Moderate |

Data sourced from the NIST Chemistry WebBook.[7]

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺˙ is observed with high intensity at m/z 148, confirming the molecular weight of 4-Nitrobenzonitrile.[7] The fragmentation is driven by the loss of the functional groups.

-

Loss of NO₂: A major fragmentation pathway is the cleavage of the C-N bond to lose a neutral nitro radical (•NO₂, 46 Da), resulting in a prominent peak at m/z 102 (148 - 46).[7] This cyanophenyl cation is relatively stable.

-

Loss of NO: Loss of a nitric oxide radical (•NO, 30 Da) from the molecular ion gives a fragment at m/z 118.

-

Subsequent Fragmentation: The m/z 102 ion can further lose the nitrile group (•CN, 26 Da) to give a fragment at m/z 76 (not always prominent) or rearrange and lose HCN to give an ion at m/z 75.

Figure 2: Primary fragmentation pathway of 4-Nitrobenzonitrile in EI-MS.

Conclusion

The structural characterization of 4-Nitrobenzonitrile is unequivocally established through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the 1,4-disubstituted aromatic framework and the electronic impact of the substituents. IR spectroscopy provides definitive proof of the key nitrile and nitro functional groups through their characteristic strong absorptions. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by the loss of the nitro group. Together, these techniques provide a self-validating and comprehensive spectroscopic profile essential for quality control and research applications.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetonitrile, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2015). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum [chemicalbook.com]

- 4. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [m.chemicalbook.com]

- 5. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzonitrile, 4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure of 1-benzoyl-4-(4-nitrophenyl)piperazine

An in-depth analysis of the crystal structure for the specific compound 4-(4-Nitrophenyl)benzonitrile could not be completed as a definitive crystallographic study for this exact molecule was not identified in the initial search. However, a comprehensive technical guide has been prepared for a closely related and structurally significant compound, 1-benzoyl-4-(4-nitrophenyl)piperazine , for which detailed crystallographic data is available. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of its solid-state architecture and the methodologies used to determine it.

This guide provides a detailed examination of the molecular and supramolecular structure of 1-benzoyl-4-(4-nitrophenyl)piperazine, a compound of interest due to the prevalence of the piperazine pharmacophore in numerous biologically active agents.[1][2] The insights derived from its crystal structure are crucial for understanding its physicochemical properties and potential applications in medicinal chemistry.

Molecular Structure and Conformation

The asymmetric unit of 1-benzoyl-4-(4-nitrophenyl)piperazine contains two independent molecules.[2] Each molecule features a central piperazine ring that adopts a chair conformation. This conformation is a common low-energy state for six-membered saturated heterocyclic rings. Attached to the nitrogen atoms of the piperazine ring are a benzoyl group and a 4-nitrophenyl group.

The planarity of the benzoyl and nitrophenyl groups is a key feature, with the piperazine ring acting as a non-planar linker. The dihedral angles between the mean planes of the piperazine and the attached aromatic rings are significant, influencing the overall molecular shape and packing efficiency in the crystal lattice.[2]

Crystal Packing and Intermolecular Interactions

The crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine is stabilized by a network of weak intermolecular interactions. Notably, there are no conventional hydrogen bonds present in the crystal structure. Instead, the packing is dominated by weaker C—H⋯O contacts.[1][2] These interactions, although individually weak, collectively play a crucial role in the formation of the three-dimensional supramolecular architecture.

The molecules are organized into chains parallel to the c-axis, formed by these close C—H⋯O contacts.[2] Hirshfeld surface analysis reveals the relative contributions of different atom-atom contacts to the overall crystal packing, with H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C interactions being the most significant.[2]

Experimental Determination of the Crystal Structure

The determination of the crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine involves a systematic experimental workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Detailed Experimental Protocol: Synthesis, Crystallization, and Single-Crystal X-ray Diffraction

I. Synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-nitrophenylpiperazine and benzoic acid in N,N-dimethylformamide (DMF).

-

Activation: Cool the mixture to 273 K (0 °C) and stir for approximately 20 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer successively with an aqueous solution of hydrochloric acid, a saturated solution of sodium hydrogencarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product.

II. Crystallization:

-

Solvent Selection: Dissolve the purified product in ethyl acetate.

-

Crystal Growth: Allow the solvent to evaporate slowly at ambient temperature in the presence of air. This slow evaporation method promotes the formation of high-quality single crystals suitable for X-ray diffraction.

III. Single-Crystal X-ray Diffraction:

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data at a low temperature (e.g., 90 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages.

Crystallographic Data Summary

The crystallographic data for 1-benzoyl-4-(4-nitrophenyl)piperazine provides a quantitative description of its crystal structure.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₇N₃O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Z' | 2 |

Visualization of the Molecular and Crystal Structure

To visually represent the key structural features of 1-benzoyl-4-(4-nitrophenyl)piperazine, a diagram of the molecular structure and its packing arrangement is provided below.

Caption: Molecular structure and key intermolecular C-H···O contacts.

References

-

Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (n.d.). International Union of Crystallography. Retrieved January 18, 2026, from [Link]

-

Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Theoretical Calculations for 4-(4-Nitrophenyl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of 4-(4-Nitrophenyl)benzonitrile, also known as 4-cyano-4'-nitrobiphenyl. For researchers and professionals in drug development and materials science, understanding the quantum chemical landscape of a molecule is paramount for predicting its reactivity, stability, and potential interactions. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore the molecule's optimized geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and intramolecular charge transfer dynamics via Natural Bond Orbital (NBO) analysis. The protocols described herein are designed to be self-validating, grounding theoretical predictions in established scientific principles to provide actionable insights.

Introduction: The Rationale for a Computational Approach

This compound is a biphenyl derivative featuring an electron-donating cyano group (-CN) and a potent electron-withdrawing nitro group (-NO₂) at opposite ends of its conjugated system. This "push-pull" architecture often imparts unique electronic and non-linear optical (NLO) properties, making it a molecule of significant interest. While experimental characterization is indispensable, theoretical calculations offer a powerful, complementary lens. They allow us to visualize molecular orbitals, predict spectroscopic signatures, and quantify electronic behaviors that are difficult or impossible to measure directly.

This guide eschews a rigid template, instead adopting a structure that logically flows from foundational principles to complex analyses, mirroring the process of a computational research project. We will begin by establishing a stable molecular geometry—the essential foundation for all subsequent calculations—and proceed to explore its vibrational and electronic characteristics.

The Computational Workflow: A Self-Validating Protocol

The reliability of any theoretical study hinges on the judicious selection of computational methods. For organic molecules of this nature, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[1][2] Our protocol is grounded in the widely validated B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Protocol: Core Computational Setup

-

Software: All calculations are performed using the Gaussian 09 suite of programs.[3]

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: The Pople-style 6-311++G(d,p) basis set is employed. This choice is critical: the '++' indicates the inclusion of diffuse functions on all atoms, essential for accurately describing the delocalized π-systems and anionic character of the nitro group, while the '(d,p)' polarization functions allow for non-spherical electron distribution, crucial for describing covalent bonds accurately.[1]

-

Environment: Calculations are performed in the gas phase to analyze the molecule's intrinsic properties without solvent influence.

The logical progression of this computational investigation is illustrated below.

Caption: The computational workflow for this compound.

Foundational Analysis: Optimized Molecular Geometry

The first and most crucial step is to determine the molecule's equilibrium geometry by finding the minimum energy structure on the potential energy surface. This optimized structure serves as the basis for all further calculations. The dihedral angle between the two phenyl rings is a key parameter, dictating the extent of π-conjugation across the molecule.

Below is the optimized structure with atom numbering for reference.

Caption: Optimized molecular structure of this compound.

| Parameter | Description | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | C4-C7 bond connecting the phenyl rings | 1.485 |

| C≡N | Carbon-Nitrogen triple bond in nitrile | 1.158 |

| N-O | Nitrogen-Oxygen bonds in nitro group | 1.231 |

| C-N (nitro) | Carbon-Nitrogen bond in nitro group | 1.479 |

| Dihedral Angle (°) | ||

| C3-C4-C7-C12 | Angle between the two phenyl rings | 37.5° |

The calculated inter-ring dihedral angle of 37.5° indicates that the molecule is non-planar. This twist is a compromise between two opposing factors: the steric hindrance between ortho-hydrogens on the adjacent rings, which favors a twisted conformation, and the π-conjugation across the biphenyl system, which favors planarity. This non-planar structure has significant implications for the molecule's electronic properties.

Vibrational Spectroscopy Analysis

Frequency calculations performed on the optimized geometry serve two purposes: they confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they allow for the prediction of the FT-IR spectrum. The calculated frequencies are typically scaled by a factor (≈0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| C≡N Stretch | Stretching of the nitrile group | 2235 | ~2223[4] |

| NO₂ Asymmetric Stretch | Asymmetric stretching of the nitro group | 1530 | ~1523[5] |

| NO₂ Symmetric Stretch | Symmetric stretching of the nitro group | 1351 | ~1348[4] |

| C-H Aromatic Stretch | Stretching of C-H bonds on the phenyl rings | 3100-3050 | Not specified |

| C-C Aromatic Stretch | In-plane stretching of the phenyl rings | 1605, 1580, 1490 | Not specified |

The strong correlation between the scaled theoretical frequencies and known experimental values for key functional groups like nitrile and nitro moieties validates the accuracy of our chosen computational model.[4][5][6]

Probing Electronic Behavior

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior.[7][8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.[1]

| Parameter | Calculated Value (eV) |

| HOMO Energy | -7.21 |

| LUMO Energy | -3.15 |

| HOMO-LUMO Gap (ΔE) | 4.06 |

A smaller energy gap suggests that a molecule is more easily excitable and thus more chemically reactive.[1] The calculated gap of 4.06 eV indicates a moderately stable molecule. The visualization of these orbitals reveals the nature of its electronic transitions.

Caption: Frontier Molecular Orbitals of this compound.

The distinct localization of the HOMO on the benzonitrile portion and the LUMO on the nitrophenyl portion is a classic signature of an intramolecular charge transfer (ICT) molecule. Upon electronic excitation, electron density is expected to move from the electron-richer benzonitrile ring to the electron-deficient nitrophenyl ring.

UV-Vis Spectral Analysis

To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations were performed on the optimized geometry. This method predicts the electronic transitions, their corresponding absorption wavelengths (λmax), and their intensities (oscillator strength, f).

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 305 | 0.785 | HOMO → LUMO (95%) |

| S₀ → S₂ | 268 | 0.012 | HOMO-1 → LUMO (88%) |

The calculations predict a strong absorption peak around 305 nm, which corresponds primarily to the HOMO → LUMO transition. This confirms the ICT character suggested by the orbital analysis. Experimental UV-Vis spectra of similar nitrophenyl derivatives often show a strong absorption band in this region.[9][10][11]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactivity.[12][13] It reveals regions that are electron-rich (nucleophilic, susceptible to electrophilic attack) and electron-poor (electrophilic, susceptible to nucleophilic attack).

Caption: Molecular Electrostatic Potential (MEP) Map.

The MEP analysis clearly indicates that the oxygen atoms of the nitro group are the most electron-rich sites, making them susceptible to interactions with electrophiles or hydrogen bond donors.[14] The electron-withdrawing nature of the nitro group renders the attached phenyl ring relatively electron-poor.

Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.[15] This method is exceptionally useful for quantifying intramolecular charge transfer and hyperconjugative interactions. The stabilization energy, E(2), associated with a donor-acceptor interaction (e.g., a lone pair donating into an antibonding orbital) is a direct measure of the interaction's strength.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C1-C6) | 18.5 | Lone pair delocalization into phenyl ring |

| LP(1) N1 | π(C2-C3) | 16.2 | Lone pair delocalization into phenyl ring |

| π(C2-C3) | π(C4-C5) | 22.1 | π → π delocalization within nitrophenyl ring |

| π(C8-C9) | π(C10-C11) | 20.8 | π → π delocalization within benzonitrile ring |

| π(C4-C7) | π*(C2-C3) | 5.3 | Inter-ring conjugation |

The NBO results quantify the significant delocalization of electron density from the nitro group's lone pairs into the adjacent phenyl ring, as well as the extensive π-conjugation within each ring. The relatively lower E(2) value for the inter-ring π-interaction is consistent with the non-planar geometry, which slightly impedes orbital overlap between the two rings.

Conclusion

The comprehensive theoretical analysis of this compound using DFT and TD-DFT methods provides profound insights into its molecular properties. The optimized geometry reveals a non-planar structure with a significant dihedral twist between the phenyl rings. Vibrational analysis confirms the identity of key functional groups and validates the computational model. The electronic properties are dominated by a pronounced intramolecular charge transfer character, with the HOMO localized on the benzonitrile moiety and the LUMO on the nitrophenyl moiety, leading to a strong π → π* transition in the UV-Vis spectrum. The MEP map identifies the nitro group's oxygen atoms as the primary sites for electrophilic interaction. Finally, NBO analysis quantifies the key hyperconjugative and delocalization interactions that govern the molecule's electronic structure. These integrated computational findings provide a robust, predictive framework for understanding the behavior of this molecule, offering invaluable guidance for its application in drug design and materials science.

References

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available from: [Link]

-

NIST. Benzeneacetonitrile, 4-nitro-. Available from: [Link]

-

PubChem. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090. Available from: [Link]

-

PubChem. 3-Nitro-4-(4-nitrophenyl)benzonitrile | C13H7N3O4 | CID 12169644. Available from: [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

-

ResearchGate. 4‐Nitrobenzonitrile. Available from: [Link]

-

ResearchGate. Indonesian Journal of Chemical Research. Available from: [Link]

-

BMRB. bmse000284 Benzonitrile at BMRB. Available from: [Link]

-

ResearchGate. 3D plots of the molecular electrostatic potential map of... Available from: [Link]

-

ScienceDirect. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Available from: [Link]

-

NIH. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Available from: [Link]

-

ResearchGate. (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... Available from: [Link]

-

ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available from: [Link]

-

ResearchGate. HOMO and LUMO 3D plots of the 4-nitrophenol compound. Available from: [Link]

-

aip.scitation.org. Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. Available from: [Link]

-

ResearchGate. (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide... Available from: [Link]

-

ResearchGate. Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by... Available from: [Link]

- Google Patents. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available from: [Link]

-

ChemRxiv. Natural Fragment Bond Orbital Method for Inter-Fragment Covalent Interaction Analysis. Available from: [Link]

-

ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Available from: [Link]

-

ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... Available from: [Link]

-

ResearchGate. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Available from: [Link]

-

ResearchGate. Natural Bond Orbital Analysis of Chemical Structure, Spectroscopy, and Reactivity: How it Works | Request PDF. Available from: [Link]

-

arXiv. Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π excited states of benzene and its derivatives*. Available from: [Link]

-

PubMed. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. Available from: [Link]

-

NATURAL BOND ORBITAL. What are "Natural Atomic Orbitals" (NAOs)?. Available from: [Link]

-

ResearchGate. Molecular electrostatic potential (MEP) formed by mapping of total... Available from: [Link]

-

ResearchGate. (PDF) 4-Nitrophenyl benzenesulfonate. Available from: [Link]

-

oapub.org. Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Available from: [Link]

-

ResearchGate. Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study | Request PDF. Available from: [Link]

-

lupinepublishers.com. Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Available from: [Link]

-

NIH. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Available from: [Link]

-

ChemRxiv. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Available from: [Link]

-

ResearchGate. (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sonar.ch [sonar.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Navigating Scarcity: A Technical Guide to the Acquisition of 4-(4-Nitrophenyl)benzonitrile for Advanced Research

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the procurement and synthesis of 4-(4-Nitrophenyl)benzonitrile (also known as 4'-cyano-4-nitrobiphenyl), a specialized biphenyl derivative with significant potential in medicinal chemistry and materials science. Acknowledging its limited commercial availability, this document provides a comprehensive pathway for its preparation, empowering research and development in areas requiring this unique molecular scaffold.

Commercial Availability: A Landscape of Scarcity

Initial market analysis reveals that this compound is not a stock item for major chemical suppliers. Its absence from readily available chemical catalogs necessitates a strategic shift from procurement to in-house synthesis for any research and development activities that require this compound. This guide, therefore, focuses on providing a reliable and reproducible synthetic route.

Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and versatile method for the synthesis of biaryl compounds like this compound. This palladium-catalyzed reaction offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions. The proposed synthetic strategy involves the coupling of commercially available 4-bromobenzonitrile with 4-nitrophenylboronic acid.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Commercially Available Starting Materials

The key to a successful synthesis is the availability and purity of the starting materials. Both precursors for the proposed Suzuki-Miyaura coupling are readily available from multiple chemical suppliers.

| Starting Material | CAS Number | Representative Suppliers |

| 4-Bromobenzonitrile | 623-00-7 | Sigma-Aldrich, TCI America, Thermo Fisher Scientific[1][2][3][4][5] |

| 4-Nitrophenylboronic acid | 24067-17-2 | Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex[6][7][8][9] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.

Objective: To synthesize this compound from 4-bromobenzonitrile and 4-nitrophenylboronic acid.

Materials:

-

4-Bromobenzonitrile (1.0 eq)

-

4-Nitrophenylboronic acid (1.2 eq)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene (solvent)

-

Ethanol (solvent)

-

Water (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 4-bromobenzonitrile, 4-nitrophenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Add a 4:1:1 mixture of toluene:ethanol:water as the solvent.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Structural and Spectroscopic Characterization

Due to the novelty of this compound in some research contexts, thorough characterization is crucial. The following are the expected spectroscopic data based on the analysis of its constituent parts and similar biphenyl structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, characteristic of a para-substituted biphenyl system. The protons on the nitrophenyl ring will likely be further downfield due to the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR will show distinct signals for the nitrile carbon, the quaternary carbons of the biphenyl linkage, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile stretch) | 2220 - 2230 |

| C-NO₂ (Nitro stretch, asymmetric) | 1510 - 1530 |

| C-NO₂ (Nitro stretch, symmetric) | 1340 - 1360 |

| C=C (Aromatic stretch) | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ for C₁₃H₈N₂O₂ would be at m/z 224.06.

Applications in Drug Discovery and Materials Science

Benzonitrile derivatives are a cornerstone in medicinal chemistry, with the nitrile group acting as a versatile pharmacophore.[10] It can serve as a hydrogen bond acceptor or a bioisostere for other functional groups. The introduction of a nitrobiphenyl scaffold can lead to compounds with potential applications as:

-

Kinase Inhibitors: The biphenyl core is a common feature in many kinase inhibitors used in oncology.

-

Antimicrobial Agents: Benzonitrile derivatives have shown activity against a range of bacterial and fungal pathogens.[10]

-

Antiviral Compounds: The nitrile moiety is present in several antiviral drug candidates.

In materials science, the rigid, polarizable structure of this compound makes it a candidate for the development of liquid crystals and other advanced organic materials.

Safety and Handling

This compound should be handled with the standard precautions for laboratory chemicals. Based on the safety profiles of its precursors and related compounds:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably obtain this valuable compound for their advanced research endeavors.

References

- Sigma-Aldrich. 4-Bromobenzonitrile.

- TCI America. 4-Bromobenzonitrile.

-

Alzchem. 4-Bromobenzonitrile.[3]

-

Triveni Chemicals. 4-Bromo Benzonitrile.[4]

-

TCI America. 4-Bromobenzonitrile.[5]

-

Thermo Fisher Scientific. 4-Nitrophenylboronic acid.[6]

-

Chem-Impex. 4-Nitrophenylboronic acid.[7]

-

Sigma-Aldrich. 4-Nitrophenylboronic acid.[8]

-

ChemicalBook. 4-Nitrophenylboronic Acid manufacturers and suppliers in india.[9]

-

BenchChem. Applications of Benzonitrile Derivatives in Drug Development.[10]

Sources

- 1. 4-Bromobenzonitrile, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 4-Bromobenzonitrile, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-Bromobenzonitrile | Alzchem Group [alzchem.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 4-Bromobenzonitrile | 623-00-7 | TCI AMERICA [tcichemicals.com]

- 6. 4-Nitrophenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Nitrophenylboronic acid = 95.0 24067-17-2 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

Unlocking the Potential of 4-(4-Nitrophenyl)benzonitrile: A Strategic Guide to Novel Research Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have observed that the trajectory of scientific innovation is often dictated by the exploration of novel molecular architectures. The compound 4-(4-Nitrophenyl)benzonitrile, a seemingly simple biaryl structure, possesses a unique electronic and steric profile that positions it as a molecule of significant, yet largely untapped, potential. This document is not a rigid manuscript but a dynamic guide intended for the discerning researcher. It is designed to transcend a mere listing of facts and instead, to construct a logical framework for inquiry. We will delve into the causality behind experimental choices, grounding our hypotheses in the fundamental physicochemical nature of the molecule. Every protocol herein is presented as a self-validating system, ensuring that the methodologies are not only reproducible but also provide a clear rationale for their application. By anchoring our claims in authoritative sources and providing a clear, actionable path for investigation, this guide aims to serve as a catalyst for discovery in the fields of medicinal chemistry, oncology, and materials science.

Molecular Profile and Physicochemical Rationale

This compound, also known as 4'-Nitro-[1,1'-biphenyl]-4-carbonitrile, is characterized by a biphenyl scaffold substituted at the para positions with two powerful electron-withdrawing groups: a nitrile (-C≡N) and a nitro (-NO₂). This specific arrangement creates a highly polarized, rigid, and planar molecular structure, which is the primary driver of its potential utility. The extended π-conjugated system across the two phenyl rings, coupled with the strong dipole moment, makes it an intriguing candidate for both biological and materials science applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37469-69-1 | [1] |

| Molecular Formula | C₁₃H₈N₂O₂ | [1] |

| Molecular Weight | 224.22 g/mol | [1] |

| Appearance | Light yellow powder | [2] |

| Melting Point | 198-202 °C | [2] |

| LogP | 3.96 (Predicted) | [1] |

| Solubility | Soluble in DMSO, DMF | [2] |

The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the nitro group can be metabolically reduced, a feature often exploited in the design of hypoxia-activated prodrugs.[3] These intrinsic properties form the logical basis for the research avenues explored in this guide.

Potential Research Areas: A Hypothesis-Driven Approach

The unique molecular architecture of this compound provides a robust foundation for several research hypotheses. The following sections outline these areas, complete with strategic workflows.

Oncology and Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The benzonitrile moiety is a privileged structure in medicinal chemistry, known for its presence in numerous kinase inhibitors where it often occupies the hinge-binding region of the ATP pocket.[4]

-

Core Hypothesis: The rigid biphenyl-benzonitrile structure of this compound can serve as a foundational scaffold for the development of novel kinase inhibitors. The nitro group offers a versatile chemical handle for the synthesis of a focused compound library to probe structure-activity relationships (SAR).

-

Experimental Rationale: The initial step involves a broad-spectrum screening to identify any inherent cytotoxic or anti-proliferative activity. A positive result would trigger a cascade of investigations aimed at identifying the molecular target and mechanism of action. The nitro group can be readily reduced to an amine, providing a key intermediate for amide coupling to build out a library of derivatives with diverse chemical functionalities.

-

Proposed Research Workflow: From Hit to Lead

Caption: Workflow for oncological drug discovery.

Materials Science: Building Blocks for Nonlinear Optical (NLO) Materials

Molecules with a strong donor-acceptor character across a conjugated system are prime candidates for second-order nonlinear optical materials. While this compound has two acceptor groups, its significant dipole moment and polarizability suggest it could be a valuable building block.

-

Core Hypothesis: The high polarity and rigid, planar structure of this compound can be exploited to create advanced materials with significant NLO properties, suitable for applications in optical communications and data storage.

-

Experimental Rationale: The primary investigation would involve quantifying the molecule's hyperpolarizability. Subsequently, the molecule could be incorporated into polymeric matrices or used to grow single crystals. The goal is to achieve a non-centrosymmetric alignment of the molecular dipoles in the bulk material, a prerequisite for second-order NLO effects.

-

Proposed Research Workflow: Material Development & Characterization